

Spectral Analysis of Bis(trimethylsilyl) adipate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(trimethylsilyl) adipate*

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This technical guide provides a comprehensive overview of the spectral data for **Bis(trimethylsilyl) adipate**, a silylated derivative of adipic acid. Due to its increased volatility and thermal stability compared to the parent dicarboxylic acid, this derivative is particularly amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This document presents a summary of its mass spectrometry (MS) data, along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Chemical Structure and Properties

Bis(trimethylsilyl) adipate is the product of the silylation of adipic acid, where the acidic protons of the carboxylic acid groups are replaced by trimethylsilyl (TMS) groups.

- IUPAC Name: bis(trimethylsilyl) hexanedioate[1]
- CAS Number: 18105-31-2[1]
- Molecular Formula: C₁₂H₂₆O₄Si₂[1]
- Molecular Weight: 290.50 g/mol [1]
- Appearance: Colorless or light yellow liquid[2]

Spectral Data

While experimental NMR and IR spectra for **Bis(trimethylsilyl) adipate** are not readily available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. Mass spectrometry data, however, is available and provides key structural information.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Bis(trimethylsilyl) adipate** is characterized by fragmentation patterns typical of TMS esters. The molecular ion peak (M^+) may be weak or absent, but several characteristic fragment ions are observed.

Table 1: Mass Spectrometry Data for **Bis(trimethylsilyl) adipate**[\[1\]](#)

m/z	Proposed Fragment Ion	Identity
275	$[M - CH_3]^+$	Loss of a methyl group
141	$[O=C(CH_2)_4COOSi(CH_3)_3]^+$	Cleavage of one TMS ester group
75	$[Si(CH_3)_2OH]^+$	Rearrangement ion
73	$[Si(CH_3)_3]^+$	Trimethylsilyl cation

Predicted 1H NMR Spectroscopy

The proton NMR spectrum of **Bis(trimethylsilyl) adipate** is expected to be relatively simple, reflecting the symmetry of the molecule.

Table 2: Predicted 1H NMR Spectral Data for **Bis(trimethylsilyl) adipate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.2 - 2.4	Triplet	4H	-OOC-CH ₂ -
~ 1.5 - 1.7	Multiplet	4H	-OOC-CH ₂ -CH ₂ -
~ 0.2 - 0.3	Singlet	18H	-Si(CH ₃) ₃

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl, methylene, and trimethylsilyl carbons.

Table 3: Predicted ¹³C NMR Spectral Data for **Bis(trimethylsilyl) adipate**

Chemical Shift (δ , ppm)	Assignment
~ 173 - 175	C=O
~ 34 - 36	-OOC-CH ₂ -
~ 24 - 26	-OOC-CH ₂ -CH ₂ -
~ 0 - 1	-Si(CH ₃) ₃

Predicted Infrared (IR) Spectroscopy

The IR spectrum of **Bis(trimethylsilyl) adipate** will be characterized by the strong absorption of the carbonyl group and vibrations associated with the Si-C and Si-O bonds.

Table 4: Predicted IR Absorption Bands for **Bis(trimethylsilyl) adipate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2950 - 2850	Medium-Strong	C-H stretching (alkyl)
~ 1740	Strong	C=O stretching (ester)
~ 1250	Strong	Si-CH ₃ symmetric bending
~ 1100 - 1000	Strong	Si-O-C stretching
~ 840, 750	Strong	Si-C stretching and CH ₃ rocking

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data of **Bis(trimethylsilyl) adipate**.

Sample Preparation (Silylation of Adipic Acid)

- **Dissolution:** Dissolve a known amount of adipic acid in a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
- **Silylating Agent Addition:** Add an excess of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
- **Reaction:** Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
- **Analysis:** The resulting solution containing **Bis(trimethylsilyl) adipate** can be directly analyzed by GC-MS or, after solvent evaporation and redissolution in a suitable deuterated solvent, by NMR.

NMR Spectroscopy

- **Sample Preparation:** Evaporate the solvent from the silylation reaction mixture under a stream of dry nitrogen. Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 45-90°, longer acquisition time and relaxation delay compared to ^1H NMR to ensure full relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

- Sample Preparation: As **Bis(trimethylsilyl) adipate** is a liquid, the spectrum can be obtained directly as a thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the mid-IR range (4000-400 cm^{-1}).

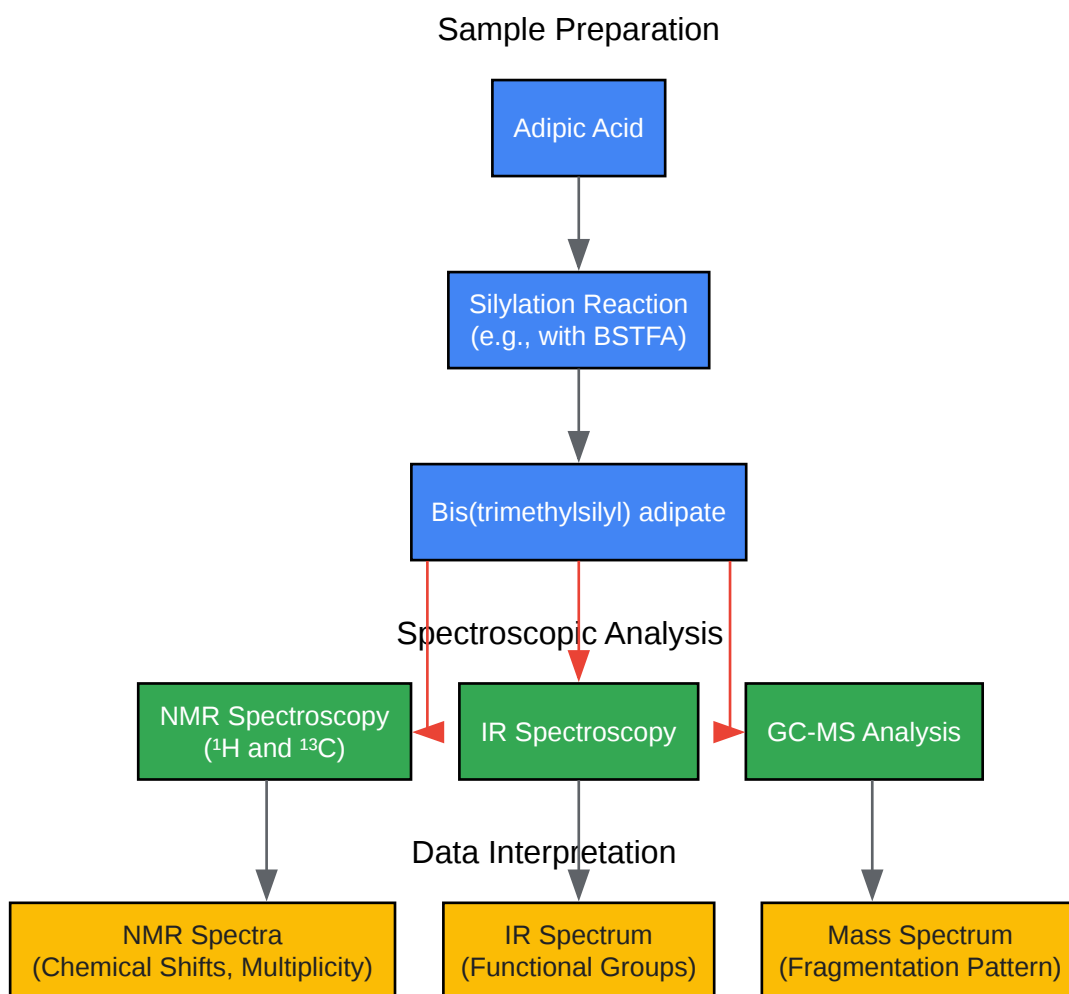
Mass Spectrometry (MS)

- Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- Chromatographic Separation:
 - Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injection: Inject a small volume (e.g., 1 μ L) of the silylated sample solution in split or splitless mode.
 - Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 280°C) to ensure elution of the compound.
- Mass Spectrometric Detection:
 - Ionization: Use standard electron ionization at 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).
 - Data Analysis: Identify the peak corresponding to **Bis(trimethylsilyl) adipate** based on its retention time and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Workflow for Spectral Data Acquisition

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **Bis(trimethylsilyl) adipate**.

Workflow for Spectral Analysis



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Caption: A flowchart illustrating the key stages in the spectral analysis of **Bis(trimethylsilyl) adipate**.

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References

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